2-(Piperazin-1-YL)pyrimidine-5-carbaldehyde 2-(Piperazin-1-YL)pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17630194
InChI: InChI=1S/C9H12N4O/c14-7-8-5-11-9(12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2
SMILES:
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol

2-(Piperazin-1-YL)pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC17630194

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperazin-1-YL)pyrimidine-5-carbaldehyde -

Specification

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
IUPAC Name 2-piperazin-1-ylpyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C9H12N4O/c14-7-8-5-11-9(12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2
Standard InChI Key VLSMIYJLGRKJQQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=NC=C(C=N2)C=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The structure of 2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde features a pyrimidine ring substituted at the 2-position with a piperazine group and at the 5-position with an aldehyde moiety. The piperazine ring, a six-membered diamine, introduces two secondary amine groups, conferring basicity and hydrogen-bonding capabilities. The aldehyde group provides a reactive site for nucleophilic addition or condensation reactions, making the compound versatile for further derivatization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}Chemsrc
Molecular Weight192.22 g/molChemsrc
SMILES NotationO=Cc1cnc(N2CCNCC2)nc1Chemsrc
CAS Registry Number944899-55-2Chemsrc

The aldehyde proton in 1H^1\text{H}-NMR is typically observed as a singlet near δ\delta 9.8–10.2 ppm, while the piperazine protons resonate as multiplet signals between δ\delta 2.5–3.5 ppm .

Synthesis and Characterization

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Piperazine SubstitutionPiperazine, DMF, 80–100°C, 12hExcess piperazine (1.5 eq)
FormylationPOCl3\text{POCl}_3, DMF, 0°C→RTSlow reagent addition

Analytical Characterization

  • Mass Spectrometry: Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/zm/z 193.1 ([M+H]+^+) .

  • Chromatography: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can confirm purity >95% .

Chemical Reactivity and Functionalization

Aldehyde Reactivity

The aldehyde group undergoes characteristic reactions:

  • Condensation: Forms Schiff bases with primary amines (e.g., R-NH2R-N=CH-pyrimidine\text{R-NH}_2 \rightarrow \text{R-N=CH-pyrimidine}).

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) .

Piperazine Modifications

The piperazine nitrogen atoms can be alkylated or acylated to introduce solubility-enhancing or targeting groups, broadening pharmacological applicability .

Target ClassMechanism of ActionPotential Application
Kinases (e.g., PI3K)Competitive ATP-binding inhibitionCancer therapy
Bacterial EnzymesCell wall synthesis disruptionAntibacterial agents

Comparison with Structural Analogs

Piperazine vs. Piperidine Substitution

Replacing piperazine with piperidine (as in 2-piperidin-1-yl-pyrimidine-5-carbaldehyde) reduces nitrogen count, altering basicity and hydrogen-bonding capacity. Piperazine’s additional amine enhances water solubility, favoring pharmacokinetics .

Aldehyde Positioning

Compared to 4-aldehyde isomers, the 5-position on pyrimidine may better align reactive sites with target binding pockets, as seen in kinase inhibitor design .

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